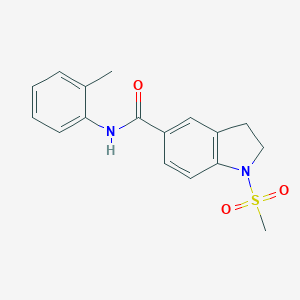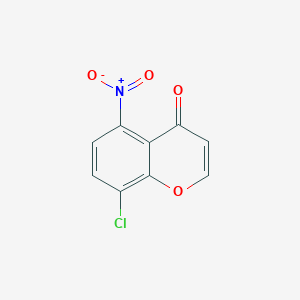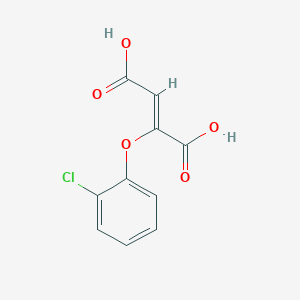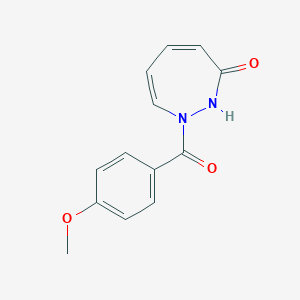
N-(2-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as MI-773, and it has been found to have a variety of biochemical and physiological effects. MI-773 is a small molecule inhibitor that targets the MDM2 protein, which is known for its role in regulating the tumor suppressor protein p53.
Wirkmechanismus
MI-773 works by binding to the MDM2 protein, preventing it from binding to p53 and inhibiting its activity. This leads to the activation of p53 and the induction of apoptosis in cancer cells. MI-773 has been found to be highly selective for the MDM2 protein, with minimal effects on other proteins.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, MI-773 has also been found to have other biochemical and physiological effects. Studies have shown that MI-773 can induce cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MI-773 is its high selectivity for the MDM2 protein, which minimizes off-target effects. It has also been found to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one limitation of MI-773 is its relatively low potency compared to other MDM2 inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on MI-773. One area of interest is the development of more potent analogs of MI-773 with improved selectivity and pharmacokinetic properties. Another area of interest is the investigation of the potential use of MI-773 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the anti-inflammatory effects of MI-773 and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of MI-773 is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2-methylphenylhydrazine. This is then reacted with 5-bromoindoline-2-carboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate with methylsulfonyl chloride to form MI-773.
Wissenschaftliche Forschungsanwendungen
MI-773 has been found to have potential applications in scientific research, particularly in the field of cancer research. The MDM2 protein is known to be overexpressed in many types of cancer, leading to the inhibition of p53 and promoting tumor growth. By inhibiting the MDM2 protein, MI-773 has the potential to activate p53 and induce apoptosis in cancer cells.
Eigenschaften
Produktname |
N-(2-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide |
|---|---|
Molekularformel |
C17H18N2O3S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12-5-3-4-6-15(12)18-17(20)14-7-8-16-13(11-14)9-10-19(16)23(2,21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
DESYQRAMWPXVLF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Löslichkeit |
6.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)

![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)